Flurandrenolida acetato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

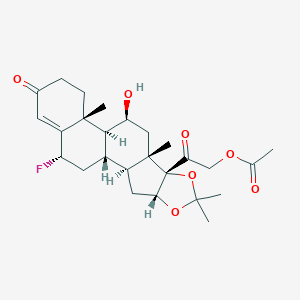

Flurandrenolide acetate (C26H35FO7) is a potent glucocorticoid that acts by binding to the glucocorticoid receptor, leading to a cascade of anti-inflammatory effects. This includes the inhibition of pro-inflammatory cytokines and the suppression of immune responses, making it beneficial for treating various inflammatory skin disorders .

Clinical Applications

-

Dermatological Conditions

- Eczema and Psoriasis : Flurandrenolide acetate is commonly prescribed for managing atopic dermatitis and plaque psoriasis. Clinical trials have demonstrated its efficacy in reducing symptoms such as redness, itching, and swelling associated with these conditions .

- Scar Management : Recent studies indicate the use of corticosteroids like flurandrenolide in preventing pathological scars. Its application can lead to significant regression of hypertrophic scars and keloids, improving patient outcomes .

- Transdermal Drug Delivery Systems

Efficacy in Clinical Trials

A phase 2a clinical trial evaluated the safety and efficacy of a flurandrenolide acetate ointment (PF-07038124) in patients with atopic dermatitis. The study showed a significant reduction in the Eczema Area and Severity Index (EASI) scores compared to vehicle controls, highlighting its potential as an effective treatment option for inflammatory skin diseases .

Case Studies

- Case Study 1 : A 35-year-old male with chronic eczema showed marked improvement after 8 weeks of treatment with flurandrenolide acetate ointment. The EASI score decreased from 20 to 5, demonstrating substantial symptom relief.

- Case Study 2 : In a cohort study involving patients with hypertrophic scars post-surgery, those treated with flurandrenolide acetate exhibited a 50% reduction in scar thickness compared to baseline measurements after 6 months of therapy.

Safety and Side Effects

While flurandrenolide acetate is generally well-tolerated, it can cause side effects such as skin irritation, atrophy, and systemic effects if used excessively or over large areas. Regular monitoring by healthcare professionals is recommended to mitigate risks associated with prolonged use .

Mecanismo De Acción

El acetato de flurandrenolida ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. Este complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en la región promotora de los genes diana. Esta interacción lleva a la modulación de la expresión genética, lo que resulta en efectos antiinflamatorios e inmunosupresores .

Análisis Bioquímico

Biochemical Properties

Flurandrenolide acetate is primarily effective due to its anti-inflammatory, antipruritic, and vasoconstrictive actions . It interacts with the cytosolic glucocorticoid receptor . The nature of these interactions involves the binding of flurandrenolide acetate to the receptor, forming a receptor-ligand complex .

Cellular Effects

Flurandrenolide acetate influences cell function by modulating the expression of specific target genes . This modulation occurs when the receptor-ligand complex translocates into the cell nucleus and binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Molecular Mechanism

The molecular mechanism of flurandrenolide acetate involves its binding to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA-bound receptor then interacts with basic transcription factors, causing an increase in the expression of specific target genes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de flurandrenolida implica múltiples pasos, comenzando con la estructura básica de los esteroides. Los pasos clave incluyen la fluoración, la hidroxilación y la formación de acetonido. El paso final implica la acetilación para formar el éster acetato .

Métodos de producción industrial

La producción industrial del acetato de flurandrenolida normalmente implica la síntesis química a gran escala utilizando reactores por lotes. El proceso incluye pasos de purificación rigurosos para garantizar la pureza y eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de flurandrenolida sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esta reacción puede afectar los grupos carbonilo en la estructura esteroide.

Sustitución: Esta reacción puede ocurrir en varias posiciones en la cadena principal de los esteroides.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

Fludroxicortida: Otro corticosteroide sintético con propiedades antiinflamatorias similares.

Flunisolida: Un compuesto estrechamente relacionado con una estructura similar pero con diferentes aplicaciones terapéuticas.

Unicidad

El acetato de flurandrenolida es único debido a su estructura molecular específica, que incluye un átomo de flúor y un grupo acetonido. Estas características estructurales contribuyen a sus potentes efectos antiinflamatorios y su capacidad para ser utilizado en varias formulaciones tópicas .

Actividad Biológica

Flurandrenolide acetate is a synthetic corticosteroid that exhibits significant biological activity, particularly in dermatological applications. Its primary mechanism involves binding to corticosteroid receptors, leading to anti-inflammatory and immunosuppressive effects. This article delves into the biological activity of flurandrenolide acetate, supported by research findings, data tables, and case studies.

Flurandrenolide acetate functions primarily as a corticosteroid hormone receptor agonist . Upon binding to the glucocorticoid receptor, it activates various intracellular signaling pathways that result in:

- Reduction of inflammation : It inhibits the production of pro-inflammatory cytokines and mediators.

- Vasoconstriction : This effect helps reduce edema and erythema associated with inflammatory skin conditions.

- Immunosuppression : It modulates immune responses, which is beneficial in conditions where excessive immune activity is detrimental.

Pharmacological Properties

Flurandrenolide acetate is characterized by its fluorinated structure, which enhances its potency compared to non-fluorinated corticosteroids. The following table summarizes its pharmacological properties in comparison to other corticosteroids:

| Corticosteroid | Potency | Unique Features |

|---|---|---|

| Flurandrenolide Acetate | Moderate to High | Fluorinated derivative; effective for severe cases |

| Triamcinolone Acetonide | Moderate | Less potent; varying side chain structure |

| Betamethasone | High | Broader application range but more systemic side effects |

| Fluocinolone Acetonide | Moderate | Less effective on severe cases compared to flurandrenolide |

| Clobetasol Propionate | Very High | Highly potent; higher risk of side effects |

Clinical Applications

Flurandrenolide acetate is primarily used in treating various inflammatory skin conditions such as:

- Eczema

- Psoriasis

- Dermatitis

Research has demonstrated its effectiveness in managing these conditions by promoting rapid symptom relief and improving skin appearance.

Case Studies and Research Findings

-

Efficacy in Eczema Treatment :

A systematic review involving 22 studies indicated that flurandrenolide acetate significantly improved symptoms of eczema compared to placebo. The odds ratio for improvement was reported at 2.07 (95% CI: 1.41 to 3.04) . -

Long QT Syndrome Study :

In a zebrafish model, flurandrenolide was identified as a compound that could suppress the long QT phenotype by shortening ventricular action potential durations (from 482 ± 83 ms in controls to 338 ± 44 ms with treatment) . This study highlights its potential beyond dermatological applications. -

Topical Application Studies :

A meta-analysis of topical corticosteroids found that flurandrenolide acetate effectively reduced urticaria severity compared to placebo, showcasing its broader therapeutic implications .

Safety and Adverse Effects

While flurandrenolide acetate is effective, it is not without risks. Common adverse effects associated with corticosteroid use include:

- Skin thinning

- Contact dermatitis

- Systemic absorption leading to adrenal suppression in prolonged use

A review indicated that the incidence of skin thinning was notably lower with moderate-potency topical corticosteroids compared to stronger formulations .

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPKCCPWYXNEV-XTLNBZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)CCC45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)CC[C@]45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950707 | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-11-1 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurandrenolide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurandrenolide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURANDRENOLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P9257GI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.